Isotopic Purity and Deuterium Incorporation Enables Exact +3 Da Mass Separation from Unlabeled Promestriene
Promestriene-d3 is certified with a chemical purity of ≥98% and a specific deuteration pattern at the 17β-methoxy group, resulting in a molecular mass of 331.51 g/mol, exactly 3.02 Da higher than the unlabeled promestriene (328.49 g/mol) [1]. This mass shift is critical for selected reaction monitoring (SRM) experiments, where the precursor-to-product ion transitions for the analyte (e.g., m/z 329 → 313) and the IS (e.g., m/z 332 → 316) can be monitored in distinct channels without crosstalk . The isotopic purity ensures that the residual unlabeled (D0) signal is typically <1%, which defines the method's lower limit of quantification (LLOQ) by the absence of IS contribution to the analyte peak [2].
| Evidence Dimension | Molecular Ion Mass Separation for MS Detection |
|---|---|
| Target Compound Data | Promestriene-d3: 331.51 g/mol (M+3 ion) |
| Comparator Or Baseline | Unlabeled Promestriene: 328.49 g/mol |
| Quantified Difference | +3.02 Da mass shift |
| Conditions | Mass spectrometry, in silico calculation from molecular formula C22H29D3O2 vs. C22H32O2 |
Why This Matters
A +3 Da shift is the minimum recommended mass difference to eliminate isotopic crosstalk between analyte and IS signal channels, making Promestriene-d3 a superior IS over D1 or D2 analogs.
- [1] Coompo Research Chemicals. Promestriene-d3 (C258710). Technical Datasheet. View Source
- [2] Restek. How to Choose an Internal Standard for LC-MS. Technical Article. View Source
